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5-(1-Amino-2-fluoroethyl)benzene-1,3-diol

Cat. No.: B13321775
M. Wt: 171.17 g/mol
InChI Key: MCEZXRUKJYJHLL-UHFFFAOYSA-N
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Description

5-(1-Amino-2-fluoroethyl)benzene-1,3-diol is an organic compound with the molecular formula C 8 H 10 FNO 2 and a molecular weight of 171.17 g/mol . Its structure features a benzene-1,3-diol (resorcinol) core substituted with a 1-amino-2-fluoroethyl functional group, which combines a chiral center with a fluorine atom, a common motif in medicinal chemistry . The specific stereochemistry of the chiral center can be designated as (R) for the enantiopure form, identified as 5-[(1R)-1-amino-2-fluoroethyl]benzene-1,3-diol . This compound is characterized by its MDL number MFCD26137079 and is assigned CAS Registry Number 1824622-50-5 . As a benzenediol derivative with both amino and fluoro substituents, it serves as a valuable building block or intermediate in pharmaceutical research and development. Its structural attributes make it a candidate for creating novel chemical entities, particularly in the synthesis of more complex molecules for biological evaluation. The product requires cold-chain transportation to ensure stability . Please Note: This product is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO2 B13321775 5-(1-Amino-2-fluoroethyl)benzene-1,3-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

5-(1-amino-2-fluoroethyl)benzene-1,3-diol

InChI

InChI=1S/C8H10FNO2/c9-4-8(10)5-1-6(11)3-7(12)2-5/h1-3,8,11-12H,4,10H2

InChI Key

MCEZXRUKJYJHLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)C(CF)N

Origin of Product

United States

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of 5-(1-Amino-2-fluoroethyl)benzene-1,3-diol

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound (1 ), the analysis suggests several key disconnections.

A primary disconnection can be made at the C-F bond. This suggests a precursor such as the corresponding alcohol, 5-(1-Amino-2-hydroxyethyl)benzene-1,3-diol (2 ), which could be fluorinated in a late-stage step. Another key disconnection is the C-N bond of the amino group, leading back to a carbonyl precursor. This approach points towards an α-amino ketone intermediate, which can be derived from a substituted acetophenone.

Considering these points, a practical retrosynthetic pathway begins with the functional group interconversion (FGI) of the fluoroethyl group to a protected amino alcohol. This leads back to a protected α-aminoketone, 5-(aminoacetyl)benzene-1,3-diol (3 ). Reductive amination is a powerful tool for this transformation, suggesting that the amino group and the ethyl backbone can be constructed from a 5-acetylbenzene-1,3-diol precursor (4 ). wikipedia.org

To simplify the synthesis and avoid unwanted side reactions on the activated resorcinol (B1680541) ring, the hydroxyl groups would likely be protected, for example, as methyl ethers. This leads to 5-acetyl-1,3-dimethoxybenzene (5 ) as a key intermediate. This intermediate can be synthesized from the commercially available 1,3-dimethoxybenzene (B93181) (6 ) via a Friedel-Crafts acylation reaction.

This retrosynthetic strategy is summarized below:

Target: this compound (1 )

Precursor 1 (via Deoxyfluorination): 5-(1-Amino-2-hydroxyethyl)benzene-1,3-diol (2 )

Precursor 2 (via Reduction): Protected 5-(1-amino-2-hydroxyethyl)benzene-1,3-diol

Precursor 3 (via Reductive Amination): 5-acetyl-1,3-dihydroxybenzene (4 ) with hydroxyl protection

Key Intermediate: 5-acetyl-1,3-dimethoxybenzene (5 )

Starting Material: 1,3-dimethoxybenzene (6 )

Precursor Synthesis and Functional Group Interconversions

The forward synthesis based on the retrosynthetic analysis involves the preparation of the core aromatic structure, followed by the systematic introduction and manipulation of the side chain.

Preparation of the 5-Substituted Benzene-1,3-diol Core

The synthesis begins with the preparation of the key intermediate, 5-acetyl-1,3-dimethoxybenzene (5 ). This can be achieved through the Friedel-Crafts acylation of 1,3-dimethoxybenzene (6 ). The reaction of 6 with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride typically yields the desired product. The high reactivity of the 1,3-dimethoxybenzene ring directs the acylation primarily to the 4-position, but the 2-position can also be acylated. Careful control of reaction conditions is necessary to maximize the yield of the desired 4-acetyl isomer, which corresponds to the 5-acetyl derivative after considering the numbering of the final resorcinol product.

An alternative approach involves the Friedel-Crafts acylation of resorcinol itself with acetic acid in the presence of a catalyst like anhydrous zinc chloride, which directly yields 2,4-dihydroxyacetophenone. jmchemsci.com The hydroxyl groups can then be protected as methyl ethers.

The final step in preparing the core is the deprotection of the methoxy (B1213986) groups of the advanced intermediate to reveal the resorcinol hydroxyls. This is typically accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Reaction StepStarting MaterialReagentsProductTypical Conditions
Friedel-Crafts Acylation1,3-DimethoxybenzeneAcetyl chloride, AlCl₃1-(2,4-Dimethoxyphenyl)ethan-1-oneCS₂, 0°C to RT
DemethylationSubstituted 1,3-dimethoxybenzene derivativeHBr or BBr₃Substituted benzene-1,3-diol derivativeReflux in HBr; or DCM, low temp for BBr₃

Introduction of the Aminoethyl Side Chain

With the 5-acetyl-1,3-dimethoxybenzene (5 ) in hand, the next crucial step is the introduction of the aminoethyl side chain. A highly effective method for this transformation is reductive amination . wikipedia.org This one-pot reaction involves the condensation of the ketone (5 ) with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or ammonia itself) to form an intermediate imine, which is then reduced in situ to the corresponding amine. nih.gov

Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. google.com Asymmetric reductive amination can be employed if a specific stereoisomer is desired, utilizing chiral catalysts or auxiliaries. researchgate.net

This process would yield 5-(1-aminoethyl)-1,3-dimethoxybenzene. This intermediate contains the complete carbon skeleton and the amino group, poised for the final fluorination and deprotection steps.

Stereoselective Introduction of the Fluoroethyl Moiety

The introduction of the fluorine atom is arguably the most challenging step. The strategy involves creating a precursor with a suitable leaving group at the C2 position of the ethyl side chain, which can then be displaced by a fluoride (B91410) ion. A common precursor is a β-amino alcohol.

First, the ketone group of 5-acetyl-1,3-dimethoxybenzene can be α-hydroxylated. Following this, a stereoselective reduction of the ketone and subsequent reductive amination, or a related sequence, would lead to the precursor 5-(1-amino-2-hydroxyethyl)-1,3-dimethoxybenzene. This amino alcohol is the direct substrate for fluorination.

Direct C-H fluorination is an attractive but challenging strategy. Recent advances have enabled the direct fluorination of benzylic C-H bonds using photocatalysis or metal catalysts with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. rsc.orgnih.govrsc.orgorganic-chemistry.org However, achieving selectivity for the terminal methyl group of the ethyl side chain in the presence of the more activated benzylic C-H bond and the electron-rich aromatic ring would be extremely difficult and likely result in a mixture of products. Therefore, this approach is less synthetically viable for the target molecule.

A more controlled and reliable method is the conversion of a hydroxyl group to a fluoride. This is known as deoxofluorination. Starting from the precursor 5-(1-amino-2-hydroxyethyl)-1,3-dimethoxybenzene (with the amino group suitably protected, e.g., as a Boc or Cbz derivative), two main strategies can be employed.

Two-Step Nucleophilic Substitution: The primary alcohol is first converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate ester is then treated with a nucleophilic fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., a crown ether) or tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.orgresearchgate.net This Sₙ2 reaction proceeds with inversion of configuration, allowing for stereocontrol if a chiral starting alcohol is used.

Direct Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) can directly convert alcohols to fluorides in a single step. thieme-connect.comorganic-synthesis.comorganic-chemistry.org These reagents are effective for fluorinating amino alcohols. researchgate.netsci-hub.semdpi.com The reaction mechanism can be complex, but for primary alcohols, it generally proceeds with inversion of stereochemistry.

Fluorinating ReagentSubstrateKey Features
DAST (Diethylaminosulfur trifluoride)Alcohols, Aldehydes, KetonesWidely used, but thermally unstable.
Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride)Alcohols, Amino Alcohols, DiolsMore thermally stable than DAST, often gives higher yields. organic-chemistry.org
TBAF (Tetrabutylammonium fluoride)Alkyl Tosylates/MesylatesSoluble in organic solvents; effective nucleophilic fluoride source.
KF/Crown Ether Alkyl Tosylates/MesylatesCost-effective fluoride source; phase-transfer catalyst required to enhance solubility and reactivity.

After the successful introduction of the fluorine atom, the final steps would involve the removal of the protecting groups from the amine and the resorcinol hydroxyls to yield the final target compound, this compound.

Strategies for Chiral Fluoroethyl Construction (e.g., from oxiranes or diols)

The stereospecific introduction of the fluoroethyl group is a critical challenge in the synthesis of this compound. Two primary strategies involve the ring-opening of chiral epoxides (oxiranes) or the transformation of chiral diols.

From Chiral Oxiranes: A common approach utilizes enantiomerically pure epoxides as building blocks. nih.gov The synthesis can start from a protected 3,5-dihydroxybenzaldehyde, which is converted to a chiral epoxide. This epoxide can then undergo nucleophilic ring-opening with a fluoride source. The regioselectivity of the fluoride attack is crucial and is typically directed to the less hindered carbon. Subsequent conversion of the resulting hydroxyl group to an amino group, often via an azide (B81097) intermediate, establishes the required 1-amino-2-fluoroethyl structure.

Key transformations in this approach include:

Asymmetric epoxidation of an allylic alcohol precursor.

Nucleophilic opening of the epoxide ring with a fluoride-ion source.

Conversion of the resulting alcohol to an amine with retention or inversion of configuration.

From Chiral Diols: Alternatively, the synthesis can proceed from a chiral 1,2-diol. Chiral diols are valuable building blocks in stereoselective organic synthesis and can be prepared through various asymmetric methods. nih.gov Once the chiral diol is obtained, selective activation of one hydroxyl group (e.g., through tosylation or mesylation) allows for its displacement by a fluoride ion. The remaining hydroxyl group is then converted into the amine. This route offers flexibility as the stereochemistry can be set during the diol synthesis.

Table 1: Comparison of Strategies for Chiral Fluoroethyl Moiety Construction

Optimization of Multistep Synthesis Protocols

Investigation of Reaction Conditions (Temperature, Solvent Systems, Reagent Stoichiometry)

Optimizing reaction conditions is paramount for maximizing yield, minimizing side products, and ensuring reproducibility. scielo.br For each step in the synthesis of this compound, key parameters must be systematically investigated.

Temperature: Many reactions, such as nucleophilic substitutions for fluorination, are highly temperature-dependent. Lower temperatures can enhance selectivity, while higher temperatures can increase reaction rates but may lead to decomposition or side reactions.

Solvent Systems: The choice of solvent can dramatically influence reaction outcomes by affecting solubility, reactivity, and selectivity. Aprotic polar solvents like DMSO or DMF are often used for fluoroalkylation reactions. uni-mainz.de Greener solvents like acetonitrile (B52724) are increasingly considered to balance efficiency with environmental impact. scielo.br

Reagent Stoichiometry: The molar ratio of reactants is critical. For instance, in the protection steps, using a slight excess of the protecting group reagent can drive the reaction to completion. In contrast, during the optimization of oxidative coupling reactions, the stoichiometry of the oxidant was found to be a key factor affecting both conversion and selectivity. scielo.br

Table 3: Example of Optimization Parameters for a Hypothetical Fluorination Step

Catalyst Selection and Optimization for Key Transformations

Catalysis is central to achieving high efficiency and stereoselectivity in the synthesis. Key transformations, such as asymmetric reductions, hydrogenations, and cross-coupling reactions, rely on the proper choice of catalyst.

Asymmetric Catalysis: For the construction of the chiral center, transition-metal-catalyzed asymmetric reactions are often employed. researchgate.net For example, an asymmetric transfer hydrogenation of a suitable keto-amine precursor could establish the desired stereochemistry at the amino-bearing carbon. Vanadyl complexes have been shown to be effective catalysts for asymmetric cross-coupling reactions to form C-CF₃ bonds. mdpi.com

Hydrogenation Catalysts: Palladium on carbon (Pd/C) is a standard catalyst for hydrogenation reactions, such as the removal of benzyl (B1604629) (Bn) and Cbz protecting groups. The catalyst loading, solvent, and hydrogen pressure must be optimized to ensure complete deprotection without affecting other functional groups.

Organocatalysis: Chiral diol-based organocatalysts have proven effective in enantioselective reactions like allylboration of ketones. mdpi.com A proline-derived organocatalyst has been used in asymmetric aldol (B89426) reactions to produce chiral 1,3-keto alcohols, which are precursors to chiral diols. nih.gov

Scale-Up Considerations and Process Efficiency

Transitioning a synthetic route from laboratory-scale to large-scale production introduces significant challenges. An efficient and non-chromatographic process is desirable for multihundred gram production. researchgate.net

Cost and Availability of Reagents: For large-scale synthesis, the cost and commercial availability of starting materials, reagents, and catalysts are critical factors.

Process Safety: The thermal stability of intermediates and the potential for exothermic reactions must be carefully evaluated.

Purification: Chromatographic purification is often not feasible on a large scale. Developing procedures that yield crystalline products or allow for extraction-based purification is essential for process efficiency.

Waste Management: The environmental impact of the synthesis, including solvent usage and waste generation, must be considered.

Analog Synthesis and Structural Diversification

The developed synthetic route for this compound can serve as a platform for creating a library of structurally related analogs. This diversification is achieved by introducing variations at different points in the synthetic sequence.

Aromatic Ring Substitution: Different substitution patterns on the benzene (B151609) ring can be achieved by starting with variously substituted resorcinol derivatives.

Amine Modification: The primary amine can be alkylated or acylated in the final steps to generate secondary or tertiary amines and amides, respectively.

Fluoroalkyl Chain Variation: The length and fluorination pattern of the side chain could be altered by employing different fluorinated building blocks. For example, analogs with a difluoroethyl or trifluoroethyl group could be synthesized.

This strategic modification allows for the exploration of structure-activity relationships (SAR) for various applications. The synthesis of fluoroethyl analogs is a common strategy in the development of radiotracers for PET imaging, suggesting one potential application for such a library. nih.gov

Table 4: Compound Names Mentioned

Based on a comprehensive search, there is no specific scientific literature available detailing the synthetic strategies, methodologies, or the introduction of isotopic labels for the chemical compound “this compound”. The requested information regarding the synthesis of its diastereomeric and enantiomeric forms, as well as its radiofluorination for [18F] analogs, including precursor design and radiochemical yield assessment, is not present in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for “this compound” as per the provided outline. Information on analogous compounds, such as other β-fluoroamines or radiolabeled tracers like 6-[18F]Fluoro-L-DOPA, exists but would not adhere to the strict requirement of focusing solely on the specified subject compound.

Structural Characterization and Stereochemical Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in determining the molecular architecture of 5-(1-Amino-2-fluoroethyl)benzene-1,3-diol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously assigning the structure of this compound by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring would appear as multiplets in the aromatic region (typically δ 6.0-7.5 ppm). The protons of the aminofluoroethyl side chain would exhibit characteristic splitting patterns. For instance, the proton attached to the carbon bearing the amino group would likely be a doublet of doublets due to coupling with the adjacent fluorine and the neighboring proton.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms. The carbon atoms of the benzene ring would resonate in the downfield region (around δ 100-160 ppm), with those attached to the hydroxyl groups showing characteristic shifts. The carbons of the side chain would appear in the upfield region.

¹⁹F NMR: Fluorine NMR is crucial for confirming the presence and environment of the fluorine atom. A single resonance, likely a doublet due to coupling with the adjacent proton, would be expected.

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm)
Aromatic CH 6.0 - 7.5 (m) 100 - 130 -
C-OH - 150 - 160 -
CH(NH₂) 4.0 - 4.5 (dd) 50 - 60 -
CH₂F 4.5 - 5.0 (dm) 80 - 90 -180 to -220 (d)
NH₂ 1.5 - 3.5 (br s) - -
OH 4.5 - 6.0 (br s) - -

Note: Predicted values are based on typical ranges for similar functional groups. m = multiplet, dd = doublet of doublets, dm = doublet of multiplets, d = doublet, br s = broad singlet.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition and molecular formula (C₈H₁₀FNO₂). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass to a high degree of accuracy.

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₈H₁₀FNO₂
Calculated Monoisotopic Mass 171.0696 u

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key expected absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups.

Medium to sharp peaks in the 3300-3500 cm⁻¹ range due to the N-H stretching of the primary amine group. libretexts.org

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region. youtube.com

A strong band corresponding to the C-F stretching vibration would be anticipated in the 1000-1400 cm⁻¹ range.

C-O stretching of the phenol (B47542) groups would be observed between 1200 and 1300 cm⁻¹.

Table 3: Expected Infrared Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
O-H (Phenol) 3200 - 3600 (broad)
N-H (Amine) 3300 - 3500 (medium)
Aromatic C-H 3000 - 3100
Aromatic C=C 1450 - 1600
C-F 1000 - 1400 (strong)

Advanced Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the compound and can also be used for preparative scale purification. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be suitable for analysis. Detection is typically achieved using a UV detector, monitoring at a wavelength where the benzene ring absorbs, or a mass spectrometer for HPLC-MS analysis.

Due to the low volatility of this compound, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. However, derivatization of the polar functional groups (hydroxyl and amino groups) can be performed to increase volatility. mdpi.com For instance, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation can be employed. The resulting volatile derivative can then be analyzed by GC-MS to confirm the molecular weight and fragmentation pattern, providing further structural information and assessing purity. mdpi.com

Stereochemical Purity Determination and Assignment

The presence of a chiral center at the carbon atom bearing the amino group in this compound gives rise to a pair of enantiomers. The determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical step in its characterization. This is typically achieved using chromatographic techniques that employ a chiral environment to differentiate between the enantiomers.

Chiral HPLC and GC for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for the separation of enantiomers and the determination of their relative amounts. These methods rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For a compound like this compound, which possesses both amino and hydroxyl functional groups, derivatization is often employed to enhance volatility for GC analysis or to improve chromatographic resolution and detection for HPLC. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or N-methyl-N-(trimethylsilyl)trifluoroacetamide for GC, and reagents that introduce a chromophore or fluorophore for HPLC, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

The selection of the appropriate chiral stationary phase is critical for achieving successful enantiomeric separation. For amino alcohols, CSPs based on cyclodextrins, polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), or macrocyclic glycopeptide antibiotics have proven effective. The choice of mobile phase in HPLC, typically a mixture of a nonpolar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is optimized to achieve the best balance between resolution and analysis time.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Excess Determination

ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Temperature 25 °C

This table represents a hypothetical set of parameters that would be a starting point for method development for the analysis of this compound, based on common practices for similar compounds.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration

Once the enantiomers are separated and their purity is established, the next crucial step is the assignment of the absolute configuration (R or S) to each enantiomer. Chiroptical methods, which are sensitive to the differential interaction of chiral molecules with polarized light, are the primary tools for this purpose.

Optical Rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the concentration of the sample, and the solvent. An enantiomer that rotates the plane of polarized light to the right is termed dextrorotatory (+) and its counterpart that rotates it to the left is levorotatory (-). While optical rotation can distinguish between enantiomers, it does not directly provide the absolute configuration without comparison to a known standard or complex theoretical calculations.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The electronic transitions of the chromophores in the molecule, such as the benzene ring in this compound, will give rise to characteristic positive or negative bands (Cotton effects) in the CD spectrum. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule.

The absolute configuration can be determined by comparing the experimental CD spectrum to that predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). By calculating the theoretical CD spectra for both the R and S enantiomers, the absolute configuration of the experimentally isolated enantiomer can be assigned by matching the spectral patterns.

Table 2: Hypothetical Chiroptical Data for the Enantiomers of this compound

EnantiomerSpecific Rotation [α]D²⁰ (c 1.0, Methanol)Key Circular Dichroism Bands (Methanol)
(+)-Enantiomer +15.2°Positive Cotton effect at ~280 nm, Negative Cotton effect at ~240 nm
(-)-Enantiomer -15.1°Negative Cotton effect at ~280 nm, Positive Cotton effect at ~240 nm

This table provides illustrative data. The actual signs and magnitudes of the specific rotation and Cotton effects would need to be determined experimentally and corroborated with theoretical calculations for unambiguous assignment.

Reaction Mechanisms and Pathway Elucidation

Mechanistic Investigations of C-F Bond Formation

The introduction of a fluorine atom onto the ethyl side chain is a critical step that can be achieved through various fluorination strategies. The choice of method significantly influences the reaction mechanism.

Electrophilic fluorination introduces a fluorine atom that behaves as an electrophile ("F+"). This is typically accomplished using reagents with an N-F bond, where the nitrogen atom is attached to electron-withdrawing groups, rendering the fluorine atom electron-deficient.

The mechanism of electrophilic fluorination has been a subject of considerable debate, with two primary pathways proposed: a direct Sɴ2 attack or a single-electron transfer (SET) process.

Sɴ2 Mechanism: In this pathway, a carbon-centered nucleophile (such as an enolate or enol ether derived from a precursor ketone) directly attacks the electrophilic fluorine atom of the fluorinating agent. This results in the displacement of the nitrogen-containing group and the formation of the C-F bond in a single, concerted step.

Single-Electron Transfer (SET) Mechanism: The SET mechanism proposes an alternative pathway where an electron is first transferred from the nucleophile to the fluorinating agent. This generates a radical cation and a radical anion, which then collapse to form the C-F bond. While evidence for SET pathways exists in some systems, many electrophilic fluorinations of carbonyl compounds are believed to proceed primarily through an Sɴ2-like mechanism. For instance, studies using radical probes have sometimes failed to detect products characteristic of a radical process, lending support to the non-radical pathway.

Common Electrophilic Fluorinating Agents:

Reagent NameAbbreviationStructural Class
N-FluorobenzenesulfonimideNFSIN-F Reagent
SelectfluorF-TEDA-BF₄N-F Reagent
N-Fluoro-o-benzenedisulfonimideNFOBSN-F Reagent

Nucleophilic fluorination involves the use of a fluoride (B91410) ion (F-) source to form the C-F bond. This method is fundamentally a substitution reaction where fluoride acts as the nucleophile. The predominant mechanism is the Sɴ2 reaction, which is a cornerstone of nucleophilic substitution.

In the context of synthesizing 5-(1-Amino-2-fluoroethyl)benzene-1,3-diol, a precursor molecule would be required that has a suitable leaving group (e.g., a tosylate, mesylate, or halide) at the carbon atom where the fluorine is to be introduced. The fluoride ion then attacks this carbon, displacing the leaving group.

The efficacy of nucleophilic fluorination is often challenged by the properties of the fluoride ion. In protic solvents, fluoride is heavily solvated, which diminishes its nucleophilicity. In aprotic solvents, anhydrous fluoride sources can exhibit high basicity, leading to competing elimination reactions. The choice of fluoride salt (e.g., potassium fluoride, cesium fluoride) and solvent is therefore critical to favor the desired substitution pathway.

Key Factors in Nucleophilic Fluorination:

FactorDescription
Leaving Group A good leaving group (e.g., triflate, tosylate) is essential for facilitating the Sɴ2 displacement.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are typically used to enhance the nucleophilicity of the fluoride ion.
Counter-ion The choice of cation (e.g., K+, Cs+) can influence the solubility and reactivity of the fluoride salt.

While less common for the synthesis of β-fluoroamines, radical pathways for C-F bond formation are also known. These mechanisms involve the generation of a carbon-centered radical, which then reacts with a fluorine source. A potential radical fluorine source could be a reagent like Selectfluor, which, in addition to its electrophilic character, can participate in radical reactions under specific conditions. Distinguishing between a radical and an ionic transfer of fluorine can be challenging.

Elucidation of Amine Introduction Mechanisms (e.g., Reductive Amination)

Reductive amination is a highly effective and widely used method for forming C-N bonds and is a likely pathway for introducing the amino group in the target molecule. This reaction converts a carbonyl group (an aldehyde or ketone) into an amine through an intermediate imine. The process typically occurs in a single pot by combining the carbonyl compound, an amine (or ammonia), and a reducing agent.

The mechanism proceeds in two main stages:

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield an imine (or an iminium ion if a secondary amine is used or if the imine is protonated). This step is reversible.

Common Reducing Agents for Reductive Amination:

Reducing AgentAbbreviationCharacteristics
Sodium CyanoborohydrideNaBH₃CNMild and selective for imines in the presence of aldehydes/ketones.
Sodium Triacetoxyborohydride (B8407120)NaBH(OAc)₃A milder and less toxic alternative to NaBH₃CN, also highly selective.
Sodium BorohydrideNaBH₄Can be used, but may also reduce the starting carbonyl compound.
Catalytic HydrogenationH₂/CatalystA "green" method using catalysts like Palladium, Platinum, or Nickel.

Mechanistic Pathways of Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution for related benzene (B151609) derivatives)

The benzene-1,3-diol (resorcinol) core of the target molecule is typically functionalized via electrophilic aromatic substitution (EAS). The two hydroxyl groups on the ring are strong activating groups and are ortho, para-directors. In the case of resorcinol (B1680541), the positions ortho and para to one hydroxyl group are also ortho and para to the second, making the 2, 4, and 6 positions highly activated towards electrophilic attack.

The introduction of the 1-amino-2-fluoroethyl side chain at the 5-position would likely proceed through a Friedel-Crafts-type acylation or alkylation reaction on a protected resorcinol derivative. The mechanism involves the generation of a strong electrophile (e.g., an acylium ion) which is then attacked by the electron-rich aromatic ring. This attack temporarily disrupts the aromaticity, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, completing the substitution.

Stereochemical Control Mechanisms in Diastereoselective and Enantioselective Syntheses

The carbon atom bonded to the amino group in this compound is a stereocenter. Therefore, controlling the stereochemistry to produce a single enantiomer is a significant challenge in its synthesis. This can be achieved through several strategies:

Chiral Auxiliary-Based Methods: A chiral auxiliary can be attached to the precursor molecule to direct the approach of a reagent from a specific face, thereby creating a preference for one diastereomer. After the stereocenter is set, the auxiliary is removed.

Catalytic Enantioselective Reduction: The imine intermediate formed during a reductive amination can be reduced using a chiral catalyst and a hydrogen source (e.g., H₂ or a hydride donor). Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can create a chiral environment around the imine, leading to the preferential formation of one enantiomer of the amine. Enzymes, such as imine reductases, are also used for the preparation of chiral amines.

Substrate-Controlled Diastereoselection: If another stereocenter is already present in the molecule, it can influence the stereochemical outcome of a subsequent reaction. For instance, in the fluorination of a chiral alcohol precursor, the existing stereocenter can direct the fluorinating agent to one face of the molecule, leading to a diastereoselective reaction.

These mechanistic principles provide a framework for the rational design of a synthetic route to this compound, allowing for control over the key structural and stereochemical features of the molecule.

Identification of Reaction Intermediates and Transition States

The identification of reaction intermediates and transition states is fundamental to understanding and optimizing the synthesis of any chemical compound. Such studies typically involve a combination of advanced spectroscopic techniques (e.g., NMR, mass spectrometry) for the detection of transient species and computational chemistry for the modeling of reaction energy profiles.

For a molecule like this compound, several synthetic routes could be envisioned, each with its own set of potential intermediates and transition states:

Nucleophilic Fluorination of a Precursor Amino Alcohol: One possible route could involve the conversion of the hydroxyl group in a precursor, 5-(1-Amino-2-hydroxyethyl)benzene-1,3-diol, to a fluorine atom. This would likely proceed through an intermediate where the hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate). The subsequent nucleophilic substitution by a fluoride source (e.g., potassium fluoride) would involve a transition state characteristic of an SN2 reaction.

Electrophilic Fluorination: Another potential pathway could involve the electrophilic fluorination of a suitable enolate or enamine precursor derived from a ketone or imine functionalized resorcinol derivative. The mechanism of such reactions is complex and can proceed through either a two-electron polar process, involving a stabilized carbocation intermediate, or a single-electron transfer (SET) pathway with radical intermediates. The specific nature of the fluorinating agent (e.g., Selectfluor™) and the substrate would determine the operative pathway and the corresponding transition states.

Ring-opening of an Aziridine (B145994): A third approach could be the ring-opening of a suitably substituted aziridine precursor with a fluoride nucleophile. This reaction's mechanism and the structure of the transition state would be heavily influenced by the stereochemistry of the aziridine and the nature of the substituents on the ring.

However, without specific experimental data or computational modeling for this compound, any discussion of its reaction intermediates and transition states would be purely speculative. The precise energy barriers, the geometry of the transition states, and the lifetime of any intermediates are all critical details that can only be provided by dedicated research.

The lack of such information in the public domain suggests that the synthesis and detailed mechanistic studies of this compound may be part of proprietary research or have not yet been a focus of academic investigation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations offer a detailed view of the molecule's geometry and the distribution of electrons, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.comresearchgate.net For "5-(1-Amino-2-fluoroethyl)benzene-1,3-diol," DFT calculations would be employed to determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

These calculations involve solving the Kohn-Sham equations for the system, where various functionals can be used to approximate the exchange-correlation energy—the most complex component of the electron-electron interaction. d-nb.info The choice of functional and basis set is critical for obtaining accurate results. For a molecule like this, a hybrid functional such as B3LYP, combined with a Pople-style basis set like 6-311+G(d,p), would likely provide a good balance between accuracy and computational cost for geometry optimization and energy calculations. acs.org

The optimized geometry would reveal key structural parameters. For instance, the C-F bond length is expected to be around 1.35 Å, and the C-N bond length approximately 1.47 Å. The bond angles within the benzene (B151609) ring will be close to 120°, with slight deviations due to the substituents. The energies calculated for different conformations are vital for understanding the molecule's stability and conformational preferences.

Table 1: Predicted Geometrical Parameters from DFT Calculations

Parameter Predicted Value
C-F Bond Length ~1.35 Å
C-N Bond Length ~1.47 Å
C-C (aromatic) Bond Length ~1.39 Å
C-O Bond Length ~1.36 Å
C-C-N Bond Angle ~109.5°

Note: These are typical values and the actual optimized parameters would be obtained from specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is color-coded to indicate regions of different electrostatic potential.

For "this compound," the MEP analysis would likely show:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are typically found around electronegative atoms. In this molecule, the oxygen atoms of the hydroxyl groups and the fluorine atom would be regions of negative potential, indicating their propensity to act as hydrogen bond acceptors.

Positive Regions (Blue): These areas indicate a deficiency of electrons and are usually located around hydrogen atoms, especially those of the amino and hydroxyl groups. These sites are likely to act as hydrogen bond donors.

Neutral Regions (Green): The carbon atoms of the benzene ring would constitute the more neutral parts of the molecule.

This analysis helps in understanding the non-covalent interactions that the molecule can engage in, which is crucial for its biological activity and physical properties.

Conformational Analysis and Stereoelectronic Effects

The flexibility of the amino-fluoroethyl side chain allows the molecule to adopt various conformations, the stability of which is governed by subtle stereoelectronic effects.

The "gauche effect" is a stereoelectronic phenomenon where a conformation with adjacent electronegative substituents in a gauche arrangement (dihedral angle of approximately 60°) is more stable than the anti arrangement (180°). wikipedia.org In "this compound," a significant gauche effect is expected between the fluorine atom and the amino group along the C-C bond of the ethyl side chain. psu.eduresearchgate.net

This preference is often explained by hyperconjugation, an interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. In the gauche conformation, the C-H bonding orbital (σ) on the carbon bearing the amino group can effectively donate electron density into the antibonding orbital (σ) of the C-F bond. wikipedia.org This σ(C-H) → σ(C-F) interaction is stabilizing and is maximized at a gauche dihedral angle. Studies on similar 2-fluoroethylammonium systems have shown a strong preference for the gauche conformer. psu.edu

To systematically explore the conformational landscape, a potential energy surface (PES) scan can be performed. This involves calculating the energy of the molecule as a specific dihedral angle is rotated in small increments. For "this compound," the key dihedral angle would be the F-C-C-N angle.

The resulting plot of energy versus dihedral angle would reveal the energy minima corresponding to stable conformations and the energy maxima representing the rotational barriers between them. It is anticipated that the PES scan would show the gauche conformers to be the global energy minima, with the anti conformer being at a higher energy level. The energy difference between these conformers provides a quantitative measure of the gauche effect.

Table 2: Hypothetical Relative Energies of Conformations

Conformation Dihedral Angle (F-C-C-N) Relative Energy (kcal/mol) Population (%)
Gauche 1 ~60° 0.0 ~45%
Gauche 2 ~-60° 0.0 ~45%

Note: The exact energy values and populations would be determined by the computational method and level of theory used.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also predict spectroscopic data, which can be used to confirm the structure and properties of the synthesized molecule.

Predicting NMR chemical shifts, particularly for ¹H, ¹³C, and ¹⁹F nuclei, is a common application of DFT. nih.gov The calculations involve determining the magnetic shielding tensor for each nucleus in the optimized geometry. By comparing the calculated shielding of the target molecule to that of a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F), the chemical shifts can be predicted. acs.orgnih.gov

For "this compound," the predicted ¹⁹F chemical shift would be of particular interest, as it is highly sensitive to the local electronic environment. researchgate.net The chemical shifts of the aromatic protons and carbons would also provide valuable information about the electronic effects of the substituents on the benzene ring.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. This is done by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, O-H stretching, N-H stretching, and C-F stretching. These predicted spectra can be compared with experimental data to aid in the structural elucidation of the compound.

Table 3: List of Compound Names

Compound Name
This compound
B3LYP
Tetramethylsilane

No Publicly Available Research Data Found for this compound

The requested article, which was to focus on the computational modeling of reaction pathways, energetics, transition state localization, reaction mechanism simulations, and in silico ligand-receptor interaction modeling of this specific compound, cannot be generated due to the absence of available scientific literature or data.

Searches for this compound did not yield any relevant results that would allow for a scientifically accurate and informative discussion on the topics outlined in the provided structure. All avenues to gather the necessary detailed research findings proved unsuccessful. Therefore, the subsequent sections of the proposed article remain unwritten.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The advancement of "5-(1-Amino-2-fluoroethyl)benzene-1,3-diol" from a laboratory curiosity to a widely applicable tool hinges on the development of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic strategies for fluorinated amino-aromatic compounds often involve hazardous reagents and generate significant waste. Future research is anticipated to address these challenges through several innovative approaches.

Green Chemistry and Catalysis: A significant push towards "green" chemistry is expected to influence the synthesis of this compound. This includes the use of less toxic and more environmentally friendly fluorinating agents. The exploration of catalytic methods, including biocatalysis, could offer highly selective and efficient routes. For instance, enzyme-catalyzed reactions can provide high enantioselectivity in the synthesis of chiral fluoroamines under mild conditions, reducing the need for harsh reagents and protecting group manipulations.

Novel Fluorination Strategies: Research into novel fluorination methods will be crucial. This could involve the development of new reagents that are safer and more selective, or the application of electrochemical fluorination techniques. These methods could provide access to the target molecule with higher yields and fewer byproducts compared to traditional approaches.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Advantages Challenges
Traditional Batch Synthesis Well-established procedures for similar compounds. Often involves hazardous reagents, multiple steps, and significant waste generation.
Green Chemistry/Biocatalysis Environmentally friendly, high selectivity, mild reaction conditions. Enzyme stability and availability, optimization of reaction conditions.
Flow Chemistry Enhanced safety, better process control, improved scalability, potential for automation. Initial setup costs, potential for clogging with solid reagents or products.
Novel Fluorination Methods Potentially higher yields, improved safety profiles, novel reactivity. Reagent availability and cost, optimization of new reaction protocols.

Exploration of Novel Biological Targets for Molecular Probes

The structural features of "this compound" suggest its potential to interact with a variety of biological targets. The aminophenol-like core is a common pharmacophore in many biologically active molecules. Future research will likely focus on identifying and validating novel biological targets for molecular probes derived from this compound.

Enzyme Inhibition: Phenolic compounds are known to act as inhibitors for a range of enzymes. For example, derivatives of aminophenol have shown inhibitory activity against enzymes such as carbonic anhydrase, α-amylase, and α-glucosidase. frontiersin.orgmdpi.com Future studies could screen "this compound" and its analogs against a panel of enzymes implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders. The fluorine atom can enhance binding affinity and metabolic stability, potentially leading to more potent and selective inhibitors.

Neurotransmitter Transporters and Receptors: The aminoethylbenzene moiety is a core structure in many neurotransmitters and neuromodulators. This suggests that "this compound" could interact with neurotransmitter transporters (e.g., for dopamine, serotonin, and norepinephrine) or G-protein coupled receptors (GPCRs). westmont.edu As such, it could serve as a scaffold for the development of novel molecular probes to study the function and dysfunction of these important neurological targets.

Antiproliferative and Anti-inflammatory Activity: Aminophenol derivatives have been investigated for their potential as antiproliferative and anti-inflammatory agents. pharmacy180.com The mechanism of action often involves the modulation of key signaling pathways involved in cell growth and inflammation. Future research could explore the potential of "this compound" to exhibit similar activities and identify the specific molecular targets responsible for these effects.

Integration with Advanced Imaging Modalities for Molecular Mapping (for radiolabeled analogs)

The presence of a fluorine atom in "this compound" makes it an excellent candidate for radiolabeling with the positron-emitting isotope Fluorine-18 (¹⁸F). This opens up the possibility of using its radiolabeled analogs as probes for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for in vivo molecular mapping.

¹⁸F-Radiolabeling and PET Imaging: Future research will focus on developing efficient methods for the radiosynthesis of [¹⁸F]this compound. The relatively long half-life of ¹⁸F (109.8 minutes) allows for multi-step radiosynthesis and imaging studies of longer duration. acs.org ¹⁸F-labeled aromatic amino acids and their analogs are already widely used in clinical PET imaging for oncology and neurology. nih.govnih.gov The development of an ¹⁸F-labeled version of the title compound could provide a novel probe for imaging the biological targets identified in section 7.2.

Multimodal Imaging Probes: There is a growing interest in the development of multimodal imaging probes that can be detected by more than one imaging modality. nih.gov For instance, a derivative of "this compound" could be designed to incorporate both a radionuclide for PET imaging and a fluorescent tag for optical imaging. This would allow for the correlation of high-sensitivity whole-body imaging with high-resolution microscopic imaging of the same biological process.

Advanced Imaging Techniques: The integration of radiolabeled analogs of "this compound" with advanced imaging modalities such as PET/CT (Computed Tomography) and PET/MRI (Magnetic Resonance Imaging) will provide detailed anatomical and functional information simultaneously. nih.gov This will be invaluable for preclinical research in animal models of disease and could ultimately translate to clinical diagnostics.

Advanced Computational Design for Rational Drug Discovery (e.g., QSAR, Virtual Screening)

Computational methods are indispensable tools in modern drug discovery and will play a pivotal role in unlocking the therapeutic potential of "this compound". Advanced computational design strategies can guide the synthesis of more potent and selective analogs, predict their pharmacokinetic properties, and elucidate their mechanism of action at the molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies will be instrumental in understanding the relationship between the chemical structure of "this compound" derivatives and their biological activity. By generating a library of analogs with systematic structural modifications and measuring their activity against a specific biological target, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. nih.gov This will help in prioritizing the synthesis of the most promising candidates.

Virtual Screening and Molecular Docking: Once a biological target has been identified, virtual screening can be employed to search large compound libraries for molecules that are likely to bind to the target. nih.govyoutube.com For "this compound", molecular docking simulations can be used to predict its binding mode and affinity to the active site of a target protein. nih.govmdpi.com This information can guide the rational design of modifications to the lead compound to improve its binding characteristics. The fluorinated nature of the ligand can be specifically modeled to understand its contribution to binding affinity. mdpi.com

In Silico Pharmacokinetic and Toxicity Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of "this compound" and its analogs. This in silico assessment at an early stage of the drug discovery process can help in identifying and mitigating potential liabilities, thereby reducing the likelihood of late-stage failures.

Table 2: Computational Approaches in Drug Discovery

Computational Method Application Expected Outcome
QSAR Correlating chemical structure with biological activity. Predictive models for designing more potent analogs.
Virtual Screening Searching compound libraries for potential binders to a target. Identification of novel hit compounds with similar scaffolds.
Molecular Docking Predicting the binding mode and affinity of a ligand to a receptor. Rational design of modifications to improve binding.
ADMET Prediction In silico assessment of pharmacokinetic and toxicity profiles. Early identification and mitigation of potential drug development issues.

Q & A

Basic: What are the recommended synthetic routes for 5-(1-Amino-2-fluoroethyl)benzene-1,3-diol, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step strategies:

  • Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to prevent unwanted side reactions during fluorination or amination steps.
  • Fluorination : Introduce fluorine via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) or electrophilic fluorinating agents. Temperature control (0–25°C) is critical to avoid decomposition .
  • Amination : Employ reductive amination or coupling reactions (e.g., Buchwald-Hartwig) for introducing the aminoethyl moiety. Solvent polarity and catalyst choice (e.g., Pd/C or Ru complexes) significantly impact regioselectivity .
  • Deprotection : Acidic or basic conditions (e.g., TFA or NaOH) are used to regenerate free hydroxyl groups. Monitoring pH ensures minimal side-product formation .

Advanced: How can researchers optimize regioselectivity and stereochemical control during the introduction of the 1-amino-2-fluoroethyl moiety?

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (2S,7R)-configured fluorinated intermediates) to enforce stereochemistry during alkylation .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of ketone intermediates .
  • Fluorine-directed synthesis : Leverage fluorine’s electronegativity to direct nucleophilic attacks via inductive effects, enhancing regioselectivity in alkylation steps .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.2–6.8 ppm), NH₂ (δ 1.5–2.5 ppm, broad), and CH₂F (δ 4.5–5.0 ppm, splitting due to coupling with ¹⁹F).
    • ¹⁹F NMR : Single peak near δ -200 ppm for CF₂ groups .
  • FT-IR : Hydroxyl stretches (3200–3500 cm⁻¹), C-F vibrations (1000–1100 cm⁻¹), and NH bending (1550–1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ with m/z ≈ 214.1 (C₈H₁₀FNO₂) and fragment ions corresponding to loss of NH₂CH₂F (m/z 123) .

Advanced: How do molecular aggregation and substituent positioning influence photophysical properties, and what experimental approaches quantify these effects?

  • Aggregation studies : Use fluorescence quenching assays (e.g., with pyrene) to monitor excimer formation. UV-Vis spectroscopy (λmax ~270 nm) identifies π-π stacking .
  • Substituent effects : Compare fluorescence lifetimes (time-resolved spectroscopy) of amino vs. fluoro derivatives. Computational modeling (TD-DFT) predicts emission spectra and charge-transfer states .

Basic: What in vitro assays are suitable for evaluating biological activity in neurological or anti-inflammatory contexts?

  • Neuroprotection : SH-SY5Y cell viability assays under oxidative stress (H₂O₂ or Aβ peptide exposure) .
  • Anti-inflammatory : LPS-induced cytokine (IL-6, TNF-α) suppression in RAW 264.7 macrophages .
  • Enzyme inhibition : ALDH activity assays (fluorogenic substrates like BODIPY-aminoacetaldehyde) to assess metabolic interactions .

Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Metabolomics : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes, comparing in silico predictions (e.g., GLORYx) with observed degradation pathways .
  • Binding assays : Surface plasmon resonance (SPR) validates docking simulations (AutoDock Vina) by measuring binding affinities to target proteins (e.g., ALDH) .

Basic: How does fluorine in the ethylamino side chain affect solubility and logP?

  • logP : Fluorine increases hydrophobicity (ΔlogP ~+0.5) but reduces solubility in aqueous buffers. Use shake-flask methods or HPLC retention times to measure .
  • Solubility enhancement : Co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes improve aqueous solubility by up to 20-fold .

Advanced: What challenges arise in establishing SAR for fluorinated benzene-diol derivatives, and how can combinatorial chemistry help?

  • SAR challenges : Steric hindrance from fluorine limits substituent accessibility. Positional isomerism (ortho vs. para) complicates activity comparisons .
  • Combinatorial libraries : Solid-phase synthesis with diverse aminoethyl-fluorine building blocks enables rapid screening of substituent effects on ALDH inhibition .

Basic: What are critical considerations for storage and handling?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of diol groups .
  • Moisture control : Use desiccants (silica gel) under inert gas (N₂) to avoid hydrolysis of the fluoroethylamine moiety .

Advanced: How can chiral HPLC separate enantiomers, and what mobile phases are optimal?

  • Columns : Chiralpak IG or OD-H (cellulose-based) for baseline separation.
  • Mobile phase : Hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid enhances resolution of amino-fluoroethyl enantiomers. Flow rate: 1.0 mL/min .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.